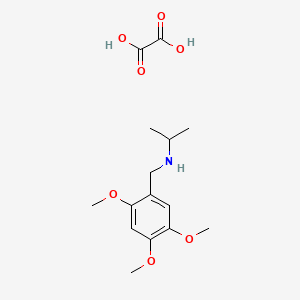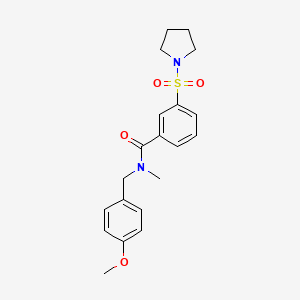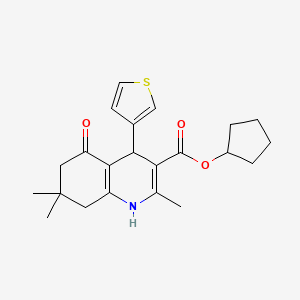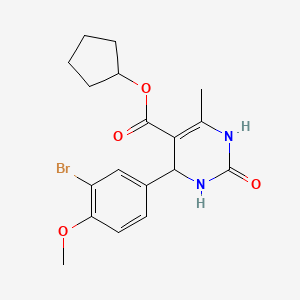![molecular formula C15H24OS B4883373 1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene](/img/structure/B4883373.png)
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(isopropylthio)butoxy]-2,4-dimethylbenzene is a chemical compound that belongs to the family of alkylthio ethers. It is commonly known as IPB or IPBTO and is used in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of IPB is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming covalent bonds with other molecules. IPB may also act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects
IPB has been shown to have antioxidant properties, which may have potential therapeutic applications. It has also been shown to inhibit the growth of certain cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment. IPB has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPB in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize and is readily available from commercial suppliers. However, IPB has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on IPB. One area of interest is its potential as a cancer treatment, as preliminary studies have shown promising results. Another area of interest is its potential as an antioxidant and anti-inflammatory agent, which may have applications in the treatment of various diseases. Additionally, research on the synthesis of IPB derivatives may lead to the development of new organic compounds with unique properties and potential applications in various fields.
Synthesemethoden
The synthesis of IPB involves the reaction of 2,4-dimethylphenol with isopropylthiol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain pure IPB.
Wissenschaftliche Forschungsanwendungen
IPB is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used in the synthesis of thioethers, which are important building blocks for the production of pharmaceuticals, agrochemicals, and other organic compounds. IPB is also used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery, catalysis, and nanotechnology.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24OS/c1-12(2)17-10-6-5-9-16-15-8-7-13(3)11-14(15)4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSUDGBRYOZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCSC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-(4-propan-2-ylsulfanylbutoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4883295.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4883304.png)


![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-3-methylbutanamide](/img/structure/B4883333.png)
![ethyl 4-[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4883350.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
